molecular formula C18H22N2O4 B2770003 Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate CAS No. 478261-94-8

Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate

Cat. No.: B2770003
CAS No.: 478261-94-8
M. Wt: 330.384
InChI Key: LSGANXVBLWFBLD-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate is a 3,5-disubstituted benzoate ester featuring two azetidinone (β-lactam) rings at the meta positions of the central aromatic core. The azetidinone moieties confer unique electronic and steric properties due to their strained four-membered ring structure and the presence of a carbonyl group.

Properties

IUPAC Name

methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-17(2)9-19(15(17)22)12-6-11(14(21)24-5)7-13(8-12)20-10-18(3,4)16(20)23/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGANXVBLWFBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC(=CC(=C2)C(=O)OC)N3CC(C3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate typically involves the following steps:

    Formation of Azetidinone Rings: The azetidinone rings are synthesized through a cyclization reaction involving appropriate precursors such as β-lactams.

    Attachment to Benzoate Core: The azetidinone rings are then attached to the benzoate core through esterification reactions. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The azetidinone rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The azetidinone rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate with four structurally related 3,5-disubstituted benzoate esters, emphasizing substituent effects, physicochemical properties, and applications.

Methyl 3,5-bis(trifluoromethyl)benzoate

  • Substituents : Trifluoromethyl (–CF₃) groups.
  • Key Properties :
    • Strong electron-withdrawing nature of –CF₃ enhances the electrophilicity of the benzoate core, facilitating reactions such as nucleophilic aromatic substitution.
    • High thermal and oxidative stability due to C–F bond strength.
  • Applications : Used in agrochemicals and pharmaceuticals where electron-deficient aromatic systems are required .

Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate

  • Substituents : Ether-linked hydroxymethyl and methoxy (–OCH₂C₆H₃(OMe)(CH₂OH)) groups.
  • Key Properties :
    • Hydroxyl groups enable hydrogen bonding, leading to crystalline polymers (ab-plane layers via O–H···O interactions) .
    • Solubility in polar solvents (e.g., DMSO) due to hydrophilic substituents.
  • Applications : Precursor for cryptophanes, host-guest systems used in molecular encapsulation .
  • Comparison: The azetidinone-substituted compound lacks hydroxyl groups but may engage in dipole interactions via carbonyls. Its solubility likely differs (e.g., in chloroform or DCM) due to reduced polarity compared to hydroxymethyl/methoxy substituents.

Methyl 3,5-bis(tert-butyldiphenylsilyloxy)benzoate

  • Substituents : Bulky tert-butyldiphenylsilyl (–OSi(t-Bu)Ph₂) groups.
  • Key Properties :
    • High steric hindrance and hydrophobicity; soluble in toluene .
    • Silyl ethers act as protective groups for alcohols in synthetic chemistry.
  • Applications : Intermediate in organic synthesis where steric protection is needed .

Palladium Complexes with Pyrazolylmethyl Benzoates

  • Substituents : Pyrazolylmethyl (–CH₂C₃HN₂R) groups.
  • Key Properties :
    • Pyrazole rings enable metal coordination; complexes exhibit solubility in chlorinated solvents (e.g., CHCl₃, DCM) .
    • Used in Suzuki-Miyaura cross-coupling catalysis .
  • Comparison: Azetidinone groups may coordinate metals via carbonyl oxygen, but their smaller size and rigidity could alter catalytic activity compared to flexible pyrazolylmethyl ligands.

Biological Activity

Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound features two azetidinone rings attached to a benzoate core. The molecular formula is C18H22N2O4C_{18}H_{22}N_{2}O_{4}, and it has a molecular weight of 330.38 g/mol. The synthesis typically involves:

  • Formation of Azetidinone Rings : This is achieved through cyclization reactions involving β-lactams.
  • Esterification : The azetidinone rings are then attached to the benzoate core via esterification reactions, often requiring catalysts for optimal yield.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against cancer cell lines. For example, studies on the MCF-7 breast cancer cell line demonstrated that derivatives of azetidinones could significantly reduce cell viability, with IC50 values indicating potent activity. Although specific data for this compound is limited, its structural analogs have shown promising results in similar contexts .

The biological activity of this compound is thought to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The azetidinone rings may interact with enzymes critical for cellular processes, potentially inhibiting their activity and disrupting metabolic pathways.
  • Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 3-(2-oxoazetidin-1-yl)benzoateSingle azetidinone ringModerate anticancer activity
Ethyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoateSimilar structure but with ethyl esterEnhanced antimicrobial properties
Methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoateDifferent positioning of azetidinone ringLower antiproliferative effects

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds that demonstrate similar biological activities. For instance:

  • Antiproliferative Studies : A series of azetidinones were tested against various cancer cell lines with promising results indicating potential applications in cancer therapy .
  • Mechanistic Studies : Research has highlighted the interaction of azetidinones with cellular pathways involved in apoptosis and cell cycle regulation. This suggests that modifications in structure can lead to enhanced biological efficacy .

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